molecular formula C12H10N4S B14314987 4-Phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine CAS No. 113246-90-5

4-Phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine

Cat. No.: B14314987
CAS No.: 113246-90-5
M. Wt: 242.30 g/mol
InChI Key: BAXMTRXAWBWIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that features a thiophene ring substituted with a phenyl group and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the reaction of 2-aminothiophene derivatives with phenyl-substituted triazoles. One common method includes the formation of carbinolamine by the addition of an amine to a carbonyl group, followed by the elimination of water and intramolecular cyclization . The reaction is often carried out in methanol and can be catalyzed by acids to increase the reactivity of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups to the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the combination of the triazole and thiophene rings, which confer a distinct set of chemical and biological properties.

Properties

CAS No.

113246-90-5

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

4-phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine

InChI

InChI=1S/C12H10N4S/c13-11-10(12-14-7-15-16-12)9(6-17-11)8-4-2-1-3-5-8/h1-7H,13H2,(H,14,15,16)

InChI Key

BAXMTRXAWBWIJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C3=NC=NN3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.